molecular formula C19H24N4O3 B12266113 N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12266113
M. Wt: 356.4 g/mol
InChI Key: OVXSXNZPCIFWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a quinazoline core, which is known for its biological activity, and a piperidine ring, which is often found in pharmacologically active molecules.

Preparation Methods

The synthesis of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the cyclopropanecarboxamide moiety, which may confer distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H24N4O3/c1-25-16-8-14-15(9-17(16)26-2)20-11-21-18(14)23-7-3-4-13(10-23)22-19(24)12-5-6-12/h8-9,11-13H,3-7,10H2,1-2H3,(H,22,24)

InChI Key

OVXSXNZPCIFWES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC(C3)NC(=O)C4CC4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.